molecular formula C11H10N4S B179718 5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine CAS No. 153595-93-8

5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine

Cat. No. B179718
M. Wt: 230.29 g/mol
InChI Key: SCTCFEMYJYGVJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

While I couldn’t find the specific synthesis process for “5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine”, indole and thiadiazole compounds are often synthesized through various methods, including multicomponent reactions1.



Molecular Structure Analysis

The molecular structure of a compound can often be determined through various spectroscopic methods, such as IR, NMR, and mass spectrometry1.



Chemical Reactions Analysis

The chemical reactions involving indole and thiadiazole compounds can be quite diverse, depending on the specific functional groups present in the molecule.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. For example, the IR spectrum can provide information about the functional groups present in the molecule1.


Scientific Research Applications

Antimicrobial and Antifungal Properties

5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine derivatives have demonstrated significant antimicrobial and antifungal activities. For example, compounds synthesized using this core structure showed notable inhibition against bacteria like S. aureus and E. coli, as well as the fungus C. albicans (Siddiqui & Alam, 2016). Similarly, other related compounds showed antimicrobial effectiveness against various bacterial strains (Mekala, Yata, & Talagadadivi, 2014).

Anticonvulsant Evaluation

Compounds derived from 5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine have been evaluated for their anticonvulsant potential. Studies have shown that specific derivatives of this compound are effective in models like maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPFZ), indicating their potential use in treating convulsions (Rajak et al., 2010).

DNA Protective and Binding Abilities

Some derivatives of 5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine have exhibited high DNA protective ability against oxidative damage. These compounds have shown to bind avidly to DNA, suggesting their potential in the development of novel therapeutic drugs (Shivakumara & Krishna, 2021).

Anticancer Properties

These compounds have also been studied for their potential anticancer properties. Certain derivatives showed cytotoxicity on cancer cell lines like PC-3 and MDA-MB-231, indicating their potential use in chemotherapy strategies (Gür et al., 2020).

Potentiometric Sensor Applications

Schiff bases derived from 1,3,4-thiadiazol-2-amine, which includes the 5-(1H-indol-3-ylmethyl) variant, have been utilized in the construction of ion-selective electrodes for the detection of ions like Nd3+. This showcases their application in analytical chemistry and sensor technology (Bandi, Singh, & Upadhyay, 2013).

Safety And Hazards

The safety and hazards of a compound depend on its structure and properties. It’s important to handle all chemicals with care and use appropriate personal protective equipment3.


Future Directions

The future research directions for a compound depend on its biological activity and potential applications. For example, indole derivatives are being studied for their potential pharmacological properties1.


Please note that this information is quite general and might not fully apply to “5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine”. For more specific information, further research would be needed.


properties

IUPAC Name

5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4S/c12-11-15-14-10(16-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6,13H,5H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTCFEMYJYGVJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3=NN=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349585
Record name 5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine

CAS RN

153595-93-8
Record name 5-(1H-Indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153595-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Popovic - 2022 - search.proquest.com
From inside our bodies to the environment we live in, there are a wide variety of unknown compounds that have been difficult to identify and characterize through current methods. We …
Number of citations: 0 search.proquest.com

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